molecular formula C7H11N3O B13252713 1-(3-Aminopropyl)pyrimidin-2(1H)-one

1-(3-Aminopropyl)pyrimidin-2(1H)-one

Cat. No.: B13252713
M. Wt: 153.18 g/mol
InChI Key: UMTWOZPNHLHVDM-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a dihydropyrimidinone core with an aminopropyl side chain, making it a versatile molecule for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one typically involves the reaction of dihydropyrimidinone derivatives with aminopropyl reagents. One common method includes the condensation of a suitable dihydropyrimidinone precursor with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the dihydropyrimidinone core.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted dihydropyrimidinone compounds.

Scientific Research Applications

1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one involves its interaction with various molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dihydropyrimidinone core may interact with enzymes and receptors, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

    1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole core.

    3-Aminopropylsilatrane: Contains a similar aminopropyl side chain but with a silatrane core.

    1-(3-Aminopropyl)pyrrolidine: Features an aminopropyl group attached to a pyrrolidine ring.

Uniqueness: 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one is unique due to its dihydropyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(3-aminopropyl)pyrimidin-2-one

InChI

InChI=1S/C7H11N3O/c8-3-1-5-10-6-2-4-9-7(10)11/h2,4,6H,1,3,5,8H2

InChI Key

UMTWOZPNHLHVDM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1)CCCN

Origin of Product

United States

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